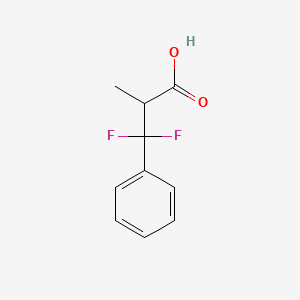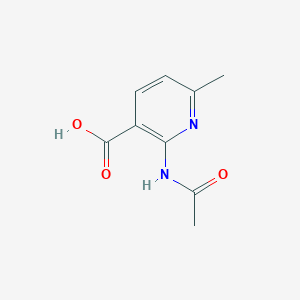amine hydrochloride](/img/structure/B15302225.png)
[1-(2,6-Dimethylphenoxy)propan-2-yl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. This compound is often used for its pharmacological properties, particularly in the treatment of certain medical conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2-propanol. This intermediate is then reacted with methylamine to produce the final compound. The reaction conditions usually involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the production of more complex molecules .
Biology
In biological research, this compound is studied for its effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its potential therapeutic effects .
Medicine
Medically, 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride is known for its antiarrhythmic properties. It is used in the treatment of certain types of cardiac arrhythmias, helping to stabilize heart rhythms .
Industry
Industrially, this compound is used in the manufacture of pharmaceuticals and other chemical products. Its properties make it valuable in the production of various medicinal and industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride involves its interaction with sodium channels in cardiac cells. By blocking these channels, it helps to stabilize the cardiac membrane and prevent abnormal heart rhythms. This action is crucial in its use as an antiarrhythmic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mexiletine: A structurally similar compound with similar antiarrhythmic properties.
Lidocaine: Another compound used for its local anesthetic and antiarrhythmic effects.
Flecainide: Used in the treatment of various cardiac arrhythmias.
Uniqueness
What sets 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride apart is its specific interaction with sodium channels, providing a unique profile of antiarrhythmic activity. Its pharmacokinetic properties, such as absorption and metabolism, also contribute to its distinct therapeutic effects .
Propriétés
Formule moléculaire |
C12H20ClNO |
|---|---|
Poids moléculaire |
229.74 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenoxy)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-6-5-7-10(2)12(9)14-8-11(3)13-4;/h5-7,11,13H,8H2,1-4H3;1H |
Clé InChI |
YSTYEDGIPLXMKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(C)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


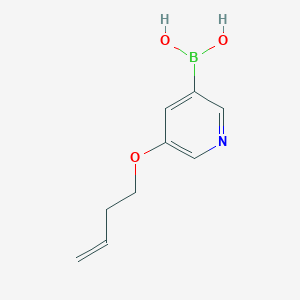
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
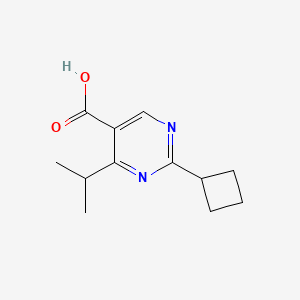
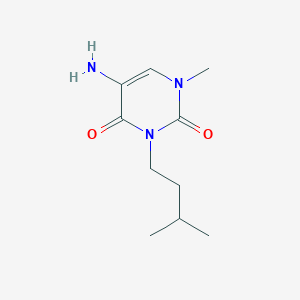
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
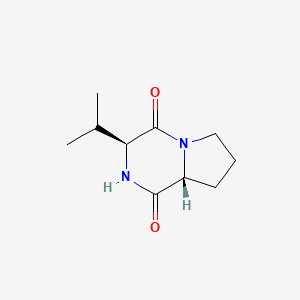
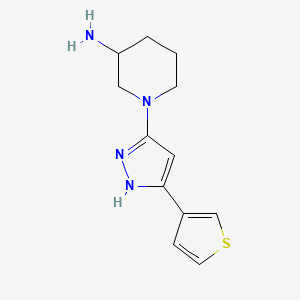
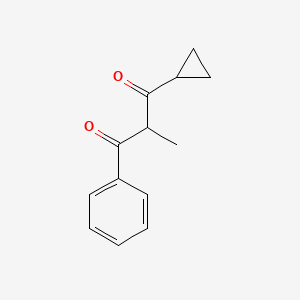
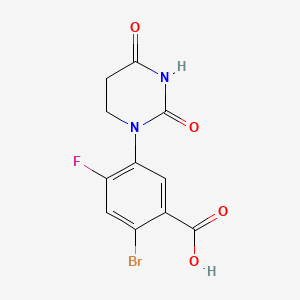
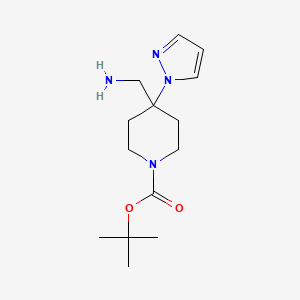
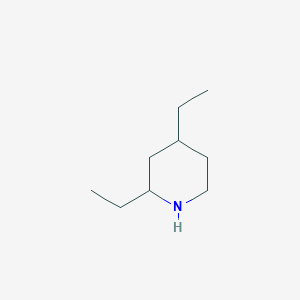
![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
